molecular formula C10H11ClN2O B4734375 N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide

N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide

Cat. No. B4734375
M. Wt: 210.66 g/mol
InChI Key: PSQWNQHUTOHSRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide, also known as CP-945,598, is a chemical compound that has been extensively studied for its potential applications in the field of pharmaceuticals. This compound belongs to the class of pyridine derivatives and has been found to exhibit a range of biological activities, including anti-inflammatory and analgesic effects. In

Mechanism of Action

The mechanism of action of N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide involves the inhibition of the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of endocannabinoids, which are natural compounds that play a role in pain and inflammation. By inhibiting FAAH, N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide increases the levels of endocannabinoids, leading to reduced pain and inflammation.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, as well as the expression of adhesion molecules such as ICAM-1 and VCAM-1. It has also been found to reduce the activation of microglia, which are cells that play a role in inflammation in the central nervous system.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide is its specificity for FAAH, which makes it a useful tool for studying the role of endocannabinoids in pain and inflammation. However, one limitation of this compound is its relatively low potency, which means that high concentrations are required to achieve significant effects.

Future Directions

There are several future directions for research on N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide. One area of interest is the development of more potent and selective FAAH inhibitors for use in clinical trials. Another area of interest is the investigation of the effects of N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide on other biological pathways, such as the immune system and the endocannabinoid system. Additionally, further research is needed to explore the potential applications of this compound in the treatment of various inflammatory conditions and cancer.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)cyclobutanecarboxamide has been extensively studied for its potential applications in the field of pharmaceuticals. It has been found to exhibit anti-inflammatory and analgesic effects, making it a promising candidate for the treatment of various inflammatory conditions such as rheumatoid arthritis, osteoarthritis, and inflammatory bowel disease. It has also been studied for its potential use in the treatment of neuropathic pain and cancer.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11ClN2O/c11-8-4-5-9(12-6-8)13-10(14)7-2-1-3-7/h4-7H,1-3H2,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSQWNQHUTOHSRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-chloropyridin-2-yl)cyclobutanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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